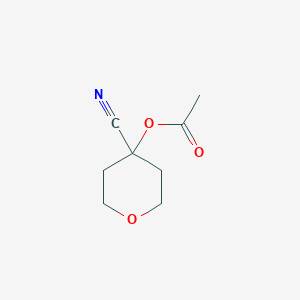![molecular formula C5H8O4S B14322516 3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid CAS No. 105930-97-0](/img/structure/B14322516.png)
3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid is an organic compound with the molecular formula C5H10O4S. It is a derivative of propanoic acid, featuring a hydroxyethyl group and a sulfanyl group attached to the carbon chain. This compound is of interest in various fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of 2-mercaptoethanol with pyruvic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at a specific pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl and sulfanyl groups can participate in various biochemical reactions, influencing enzyme activity and metabolic processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-[(2-Hydroxyethyl)sulfanyl]propanoic acid: Similar structure but lacks the oxo group.
2-Hydroxyethyl disulfide: Contains a disulfide bond instead of a sulfanyl group.
2-Mercaptoethanol: Lacks the propanoic acid moiety.
Uniqueness
3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid is unique due to the presence of both the hydroxyethyl and sulfanyl groups along with the oxo group
Propiedades
Número CAS |
105930-97-0 |
|---|---|
Fórmula molecular |
C5H8O4S |
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
3-(2-hydroxyethylsulfanyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C5H8O4S/c6-1-2-10-3-4(7)5(8)9/h6H,1-3H2,(H,8,9) |
Clave InChI |
YGBCGJCYZRPCCF-UHFFFAOYSA-N |
SMILES canónico |
C(CSCC(=O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




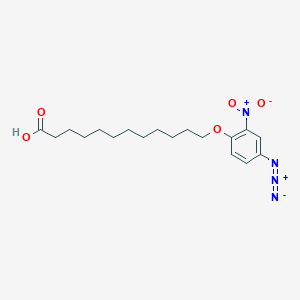

![5-[[4-(Diethylamino)phenyl]imino]-4-phenyl-2(5H)-selenazolone 2-(1-methylethylidene)hydrazone](/img/structure/B14322470.png)
![N'-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B14322476.png)


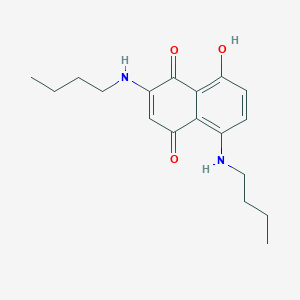
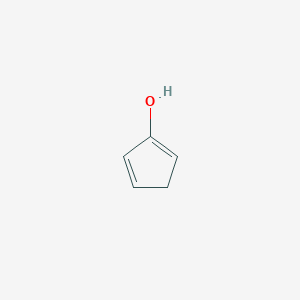
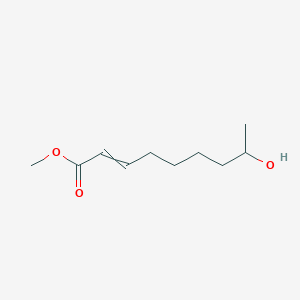
![Naphtho[1,2-B]furan-2-carbaldehyde](/img/structure/B14322521.png)

